2,6-Dimethyl-2-heptene

Description

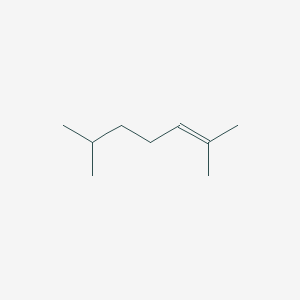

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethylhept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJYGSMZGYTCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334707 | |

| Record name | 2,6-Dimethyl-2-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-98-2 | |

| Record name | 2,6-Dimethyl-2-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,6-Dimethyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptene is an unsaturated hydrocarbon belonging to the alkene family. Its structure, characterized by a nine-carbon chain with a double bond at the second position and methyl groups at the second and sixth positions, dictates its chemical and physical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property characterization. This information is crucial for its application in research and development, particularly in areas such as organic synthesis and material science.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values are compiled from various chemical databases and literature sources.

General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][3] |

| IUPAC Name | 2,6-dimethylhept-2-ene | [1] |

| CAS Registry Number | 5557-98-2 | [2][3] |

| SMILES | CC(C)CCC=C(C)C | [3] |

| InChIKey | JDJYGSMZGYTCML-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Source |

| Density | 0.734 g/mL | [3] |

| Boiling Point | 139 °C | [3] |

| Melting Point | Not available (likely a low-melting liquid) | |

| Refractive Index | 1.422 | [3] |

| Solubility in Water | Insoluble (predicted) | [4] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., acetone, alcohol, benzene, chloroform, ether) | [5] |

| Molar Volume | 172.1 mL/mol | [3] |

| Dielectric Constant | 2.61 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of liquid hydrocarbons like this compound are outlined below. These are generalized procedures and may require optimization based on laboratory conditions and available equipment.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise way to determine the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and weigh it (m₃).

-

The density of the sample can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, this method is applicable for determining the melting point of solid organic compounds. For liquids with very low melting points, specialized low-temperature apparatus would be required.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the solid substance is introduced into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[7] A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

Procedure for Water Solubility:

-

Add a small, measured amount of this compound to a test tube containing a known volume of distilled water.

-

Vigorously agitate the mixture using a vortex mixer.

-

Allow the mixture to stand and observe if a single homogeneous phase is formed or if two distinct layers are present. The formation of two layers indicates insolubility.

Procedure for Solubility in Organic Solvents:

-

Repeat the above procedure using various organic solvents (e.g., ethanol, acetone, hexane).

-

Observe for the formation of a single homogeneous phase, which indicates solubility.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the chemical and physical properties of a liquid organic compound like this compound.

Caption: A logical workflow for the systematic characterization of this compound's properties.

This guide provides a foundational understanding of the key chemical and physical properties of this compound. The presented data and experimental methodologies are intended to support researchers and scientists in their work with this compound.

References

An In-depth Technical Guide to 2,6-Dimethyl-2-heptene (CAS Registry Number: 5557-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptene, registered under CAS number 5557-98-2, is a branched-chain alkene with the molecular formula C9H18.[1][2] As a volatile organic compound (VOC), its physicochemical properties are of interest in various fields of chemical research. While specific applications in drug development are not widely documented, the study of such molecules contributes to the broader understanding of the synthesis, characterization, and potential biological interactions of unsaturated hydrocarbons. This guide provides a comprehensive overview of the available technical data, plausible experimental protocols for its synthesis and analysis, and a summary of the general biological activities observed in related compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| IUPAC Name | 2,6-dimethylhept-2-ene | [1] |

| CAS Registry Number | 5557-98-2 | [1][2] |

| Density | 0.734 g/mL (Predicted) | |

| Boiling Point | ~135-137 °C (Predicted) | |

| Refractive Index | ~1.422 (Predicted) | |

| LogP (Octanol/Water) | 4.1 (Predicted) | [1] |

Spectroscopic Data

| Spectroscopy Type | Key Features | Source(s) |

| GC-MS | A mass spectrum is available in the NIST database, with a prominent peak at m/z 41. | [1] |

| ¹³C NMR | Spectral data is available through commercial databases. | [1] |

| IR Spectroscopy | A vapor phase IR spectrum is available. | [1] |

Experimental Protocols

Synthesis of this compound

A viable synthetic route to this compound is the dehydration of 2,6-Dimethyl-2-heptanol (B77958). The precursor alcohol can be synthesized via a Grignard reaction.

3.1.1. Synthesis of 2,6-Dimethyl-2-heptanol (Precursor)

This protocol is adapted from a patented method for the synthesis of the precursor alcohol.[3][4]

-

Reaction: Grignard reaction between methylmagnesium bromide and 6-methyl-2-heptanone.

-

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

6-Methyl-2-heptanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of a solution of methyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

-

Once the reaction begins (as evidenced by bubbling), add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 6-methyl-2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude 2,6-Dimethyl-2-heptanol.

-

3.1.2. Dehydration of 2,6-Dimethyl-2-heptanol

-

Reaction: Acid-catalyzed dehydration of a tertiary alcohol.

-

Materials:

-

Crude 2,6-Dimethyl-2-heptanol

-

Concentrated sulfuric acid or phosphoric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

Place the crude 2,6-Dimethyl-2-heptanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus.

-

Heat the mixture to distill the alkene product. The boiling point of this compound is expected to be lower than that of the starting alcohol.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

The resulting liquid is crude this compound, which can be further purified by fractional distillation.

-

Purification by Fractional Distillation

Due to the likely presence of isomeric byproducts and unreacted starting material, fractional distillation is recommended for purification.[5][6][7]

-

Apparatus:

-

Heating mantle

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

-

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distilling flask with a few boiling chips.

-

Heat the flask gently.

-

Monitor the temperature at the distillation head.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

-

Discard the initial and final fractions, which are likely to contain impurities.

-

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of the synthesized this compound and for identifying any isomeric impurities.[4][8][9]

-

Typical GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[10][11][12]

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Expected ¹H NMR Chemical Shifts (Predicted):

-

Signals for the methyl groups attached to the double bond.

-

A signal for the vinyl proton.

-

Signals for the methylene (B1212753) and methine protons of the alkyl chain.

-

-

Expected ¹³C NMR Chemical Shifts (Predicted):

-

Signals for the sp² hybridized carbons of the double bond.

-

Signals for the sp³ hybridized carbons of the alkyl chain.

-

Potential Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of this compound. However, general trends for volatile organic compounds (VOCs) and other alkenes suggest potential areas for investigation.

General Cytotoxicity of Alkenes

Some studies have investigated the cytotoxicity of various alkenes. For instance, a novel phenyl alkene isolated from marine sponges exhibited cytotoxic activity against human leukemia cancer cells.[13] The mechanism of toxicity for some alkenes is thought to involve their electrophilic nature, allowing them to form adducts with cellular macromolecules.[14] However, without experimental data, the cytotoxicity of this compound remains speculative.

Anti-inflammatory Properties of Volatile Organic Compounds

Certain VOCs, particularly those found in natural environments like forests, have been reported to possess anti-inflammatory properties.[15] The mechanisms are not fully elucidated but may involve the modulation of inflammatory signaling pathways. It is plausible that some branched alkenes could exhibit similar effects, but this would require experimental verification.

Signaling Pathways

Currently, there is no information available in the scientific literature describing any direct modulation of signaling pathways by this compound. Research into the biological effects of this compound would be necessary to identify any such interactions.

Visualizations

Proposed Synthesis Workflow

References

- 1. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]

- 2. Evaluating the anti-inflammatory and antioxidant efficacy of complementary and alternative medicines (CAM) used for management of inflammatory bowel disease: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification [chem.rochester.edu]

- 6. usalab.com [usalab.com]

- 7. energyeducation.ca [energyeducation.ca]

- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Joint Toxic Effects of the Type-2 Alkene Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Structure and Properties of 2,6-Dimethyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As a member of the alkene family, its chemical reactivity is primarily dictated by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectral characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

The molecular formula of this compound is C₉H₁₈, and its IUPAC name is 2,6-dimethylhept-2-ene.[1] The structure consists of a seven-carbon heptene (B3026448) chain with methyl groups located at the second and sixth carbon positions. The double bond is situated between the second and third carbon atoms.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Boiling Point | 139 °C |

| Density | 0.734 g/mL |

| Refractive Index | 1.422 |

| Mass Spectrometry (m/z) | Major peaks at 41, 56, 69 |

Experimental Protocols

Synthesis of this compound via Dehydration of 2,6-Dimethyl-2-heptanol

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 2,6-Dimethyl-2-heptanol.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place 1 mole of 2,6-Dimethyl-2-heptanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the alcohol volume) to the flask while cooling in an ice bath to control the initial exothermic reaction.

-

Dehydration: Heat the mixture to a temperature between 140-170 °C. The lower boiling alkene product will distill as it is formed.

-

Workup: Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with water.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (139 °C).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Logical Flow for Spectroscopic Characterization:

Caption: Logical flow for the spectroscopic characterization.

Experimental Protocols for Characterization:

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C=C stretch: A characteristic absorption band is expected in the region of 1680-1640 cm⁻¹.[2]

-

=C-H stretch: An absorption band should appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2]

-

C-H stretch (alkane): Strong absorption bands will be present just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Chemical Shifts:

-

¹H NMR:

-

Olefinic proton (=CH-): A signal is expected in the range of 4.6-5.9 ppm.[2]

-

Allylic protons (-CH₂-C=C): Signals for the protons on the carbons adjacent to the double bond will appear in the range of 1.6-2.6 ppm.

-

Alkyl protons: Signals for the methyl and methylene groups further from the double bond will be observed in the upfield region (0.8-1.5 ppm).

-

-

¹³C NMR:

-

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile liquids.

-

Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

-

Data Analysis:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 126) should be observed.

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses of alkyl groups. The observed major peaks at m/z 41, 56, and 69 are consistent with the fragmentation of a dimethylheptene structure.

-

-

This comprehensive guide provides the essential technical information and experimental procedures for working with this compound. The provided data and protocols are intended to support researchers and scientists in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Isomers of Dimethylheptene and Their Properties

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dimethylheptene (C₉H₁₈), focusing on their structural diversity, physicochemical properties, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for professionals in organic chemistry, materials science, and drug development who require a detailed understanding of these branched alkenes.

Introduction to Dimethylheptene Isomers

Dimethylheptene encompasses a wide array of structural and stereoisomers, each with the molecular formula C₉H₁₈. These isomers are characterized by a seven-carbon heptene (B3026448) backbone with two methyl group substituents and one carbon-carbon double bond. The specific placement of the methyl groups and the position and geometry of the double bond give rise to a multitude of unique compounds with distinct physical and chemical properties. Understanding these differences is crucial for applications ranging from fuel and polymer chemistry to the synthesis of fine chemicals and pharmaceutical intermediates.

The isomers of dimethylheptene can be broadly categorized into structural isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.

Caption: Classification of Dimethylheptene Isomers.

Physicochemical Properties of Dimethylheptene Isomers

The physical and chemical properties of dimethylheptene isomers are highly dependent on their specific molecular structure. Branching, the position of the double bond, and stereochemistry all influence properties such as boiling point, density, and refractive index. The following tables summarize available quantitative data for various dimethylheptene isomers.

Table 1: Physical Properties of Selected Dimethylheptene Isomers

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2,3-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | 145.1 | 0.741 | 1.424[1][2][3] |

| 2,4-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | 137.3 | 0.732 | 1.416-1.419 |

| 2,6-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | 137.3 - 142 | 0.73 | 1.416-1.419[4][5] |

| 2,6-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | 139 | 0.734 | 1.422[6] |

| 3,3-Dimethyl-1-heptene (B106573) | C₉H₁₈ | 126.24 | 131.5 (calc.) | 0.730 | 1.415[7][8][9] |

| 4,4-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | 131 | 0.749 | 1.418[10][11] |

| 2,5-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | 138 | 0.734 (calc.) | 1.422 (calc.) |

| 3,5-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | 140-142 (calc.) | 0.745 (calc.) | 1.424 (calc.) |

| 3,6-Dimethyl-3-heptene | C₉H₁₈ | 126.24 | 142-144 (calc.) | 0.748 (calc.) | 1.426 (calc.) |

| 4,5-Dimethyl-1-heptene | C₉H₁₈ | 126.24 | 138-140 (calc.) | 0.741 (calc.) | 1.421 (calc.) |

| 4,6-Dimethyl-2-heptene | C₉H₁₈ | 126.24 | 136-138 (calc.) | 0.735 (calc.) | 1.419 (calc.) |

Experimental Protocols

The characterization and identification of dimethylheptene isomers rely on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Dimethylheptene Isomers

A general approach for the synthesis of specific dimethylheptene isomers involves the Wittig reaction, which is highly effective for creating carbon-carbon double bonds with good regioselectivity.

Protocol: Synthesis via Wittig Reaction

-

Ylide Preparation:

-

An appropriate alkyltriphenylphosphonium halide is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled (typically to 0 °C or -78 °C), and a strong base (e.g., n-butyllithium, sodium hydride) is added dropwise to deprotonate the phosphonium (B103445) salt, forming the corresponding phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.

-

-

Wittig Reaction:

-

The desired ketone or aldehyde, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution (e.g., ammonium (B1175870) chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product, a mixture of the target alkene and triphenylphosphine (B44618) oxide, is purified by column chromatography on silica (B1680970) gel or by distillation.

-

Characterization Techniques

GC-MS is a powerful hyphenated technique used to separate and identify the components of a volatile mixture.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the dimethylheptene isomer mixture is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or similar) is coupled to a mass spectrometer.

-

GC Method:

-

Injector Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 200-250 °C. This allows for the separation of isomers with different boiling points.

-

Solvent Delay: A solvent delay is programmed to prevent the mass spectrometer's filament from being turned on during the elution of the solvent peak.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The retention time of each separated isomer is recorded. The resulting mass spectrum for each peak is then compared to spectral libraries (e.g., NIST) for identification based on the molecular ion peak and fragmentation pattern.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules, including the differentiation of isomers.

Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified dimethylheptene isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Key parameters to analyze include:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Vinylic protons will appear in the downfield region (typically 4.5-6.5 ppm).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): Spin-spin coupling between neighboring non-equivalent protons provides information about the connectivity of atoms.

-

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

The chemical shift of each carbon signal provides information about its hybridization and electronic environment. Alkene carbons typically resonate in the range of 100-150 ppm.

-

-

Data Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure and differentiation between positional and geometric isomers.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a specific dimethylheptene isomer.

Caption: General Experimental Workflow.

Conclusion

The isomers of dimethylheptene represent a diverse class of branched alkenes with a range of physical and chemical properties. A systematic approach to their synthesis and characterization, employing standard organic chemistry techniques such as the Wittig reaction and analytical methods like GC-MS and NMR spectroscopy, is essential for their unambiguous identification and the exploration of their potential applications. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with these compounds.

References

- 1. echemi.com [echemi.com]

- 2. 2,3-dimethylhept-2-ene | 3074-64-4 [chemnet.com]

- 3. 2,3-dimethyl-2-heptene | CAS#:3074-64-4 | Chemsrc [chemsrc.com]

- 4. 2,6-DIMETHYL-1-HEPTENE CAS#: 3074-78-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. 3,3-dimethyl-1-heptene [stenutz.eu]

- 8. 3,3-Dimethyl-1-heptene | C9H18 | CID 423787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3-dimethylheptene-1 (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 4,4-dimethyl-1-heptene [stenutz.eu]

- 11. 4,4-Dimethyl-1-heptene | C9H18 | CID 14688751 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,6-Dimethyl-2-heptene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-2-heptene, an acyclic olefinic hydrocarbon, has been identified as a volatile organic compound (VOC) in a select number of plant species. As a C9 compound, its presence is of particular interest from a biosynthetic perspective, suggesting it may be an irregular monoterpene or a degradation product of a larger precursor. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in plants, detailed experimental protocols for its detection and quantification, and a hypothesized biosynthetic pathway. The information is presented to facilitate further research into the biological significance and potential applications of this unique plant-derived volatile.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom appears to be relatively rare, with documented occurrences in a few distinct botanical families. To date, it has been identified in the essential oils and volatile profiles of species within the Theaceae and Apiaceae families, as well as in the bio-oil derived from a member of the Arecaceae family.

Quantitative Data

Quantitative analysis has been performed on the volatile compounds of various green tea (Camellia sinensis) cultivars, revealing the presence of this compound. The relative content of this compound varies among different tea types, suggesting a potential role as a marker for specific cultivars or processing methods. It has also been identified in the essential oil of Ferula anitricha.

| Plant Species | Cultivar/Type | Plant Part | Analytical Method | Relative Content (%) | Reference |

| Camellia sinensis | Green Tea | Leaves | HS-SPME-GC-MS | 40.50 ± 0.82 | [1] |

| Camellia sinensis | Oolong Tea | Leaves | HS-SPME-GC-MS | 14.93 ± 0.37 | [1] |

| Ferula anitricha | Not specified | Not specified | Not specified | 0.1 | |

| Syagrus coronata | Not applicable | Biomass (Bio-oil) | GC-MS | Present (not quantified) |

Experimental Protocols

The identification and quantification of this compound in plant matrices are typically achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Analysis of this compound in Camellia sinensis Leaves

This protocol is adapted from a study on the aromatic markers in green and oolong teas.[1]

2.1.1. Sample Preparation and HS-SPME

-

Sample Preparation: Weigh 2.0 g of finely ground tea leaves into a 20 mL headspace vial.

-

Internal Standard: Add a suitable internal standard for quantification purposes.

-

Incubation: Equilibrate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined time (e.g., 40 minutes) at the same temperature to adsorb the volatile compounds.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Immediately after extraction, introduce the SPME fiber into the GC injection port, typically set at 250°C, for thermal desorption of the analytes.

-

Chromatographic Separation:

-

Column: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp to 200°C at a rate of 4°C/min, hold for 2 minutes.

-

Ramp to 270°C at a rate of 10°C/min, hold for 2 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 550.

-

2.1.3. Compound Identification and Quantification

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or reference libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the relative content of this compound based on the peak area relative to the total peak area of all identified volatile compounds. For absolute quantification, use a calibration curve generated with a pure standard.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been definitively elucidated in plants. However, based on its C9 skeleton, it is hypothesized to be an irregular monoterpene derivative. Regular monoterpenes (C10) are formed from the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to yield geranyl diphosphate (GPP). Irregular monoterpenes, in contrast, are formed through non-head-to-tail condensations of these C5 precursors.

One plausible hypothesis for the formation of a C9 skeleton like that of this compound involves the oxidative degradation and decarboxylation of a C10 precursor. For instance, the decarbonylation of citronellal (B1669106) has been shown to produce this compound in chemical synthesis, though this has not been confirmed as a biological pathway in plants.

Alternatively, its formation could arise from an atypical enzymatic reaction involving isoprenoid precursors. Below is a hypothesized biosynthetic pathway.

Future Perspectives

The identification of this compound in various plant species opens up several avenues for future research. Elucidating its definitive biosynthetic pathway will provide valuable insights into the diversity of terpene metabolism in plants. Further investigation into its biological activity is warranted, as plant-derived VOCs often play crucial roles in plant defense, communication, and interactions with other organisms. For drug development professionals, understanding the natural sources and biosynthesis of such unique compounds could lead to the discovery of novel therapeutic agents or synthons for the development of new pharmaceuticals. The variability of its concentration in different tea cultivars also suggests its potential use in quality control and authentication of plant-based products.

References

IUPAC name and synonyms for 2,6-Dimethyl-2-heptene

An In-depth Technical Guide to 2,6-Dimethyl-2-heptene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The IUPAC name for the compound is 2,6-dimethylhept-2-ene [1].

-

This compound

-

2,6-dimethylheptene-2

Chemical Identifiers:

-

CAS Number: 5557-98-2[1]

-

Molecular Formula: C₉H₁₈[1]

-

InChI: InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3[1]

-

InChIKey: JDJYGSMZGYTCML-UHFFFAOYSA-N

-

SMILES: CC(C)CCC=C(C)C[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 126.24 g/mol | [1] |

| Density | 0.734 g/mL (at 20 °C) | |

| Boiling Point | 134-135 °C (at 760 mmHg) | |

| Refractive Index | 1.422 (at 20 °C) | |

| Flash Point | 21 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| Kovats Retention Index | 850 (non-polar column) | [1] |

Synthesis of this compound

There are several plausible synthetic routes to obtain this compound. Two common methods are the Wittig reaction and the dehydration of 2,6-dimethyl-2-heptanol (B77958).

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[3][4][5] In this case, this compound can be synthesized from 2-methylpropanal and a phosphorus ylide derived from 4-methyl-2-pentyl bromide.

Experimental Protocol:

-

Preparation of the Phosphonium (B103445) Ylide:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (B44618) (1.1 eq) and 4-methyl-2-pentyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours to form the phosphonium salt.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the characteristic orange-red color of the ylide should appear.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add 2-methylpropanal (1.0 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Synthesis via Dehydration of 2,6-Dimethyl-2-heptanol

Another common method for alkene synthesis is the acid-catalyzed dehydration of an alcohol.[6][7][8]

Experimental Protocol:

-

Preparation of 2,6-Dimethyl-2-heptanol: This alcohol can be prepared via a Grignard reaction between methylmagnesium bromide and 6-methyl-2-heptanone.

-

Dehydration Reaction:

-

In a round-bottom flask equipped with a distillation apparatus, place 2,6-dimethyl-2-heptanol (1.0 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture gently. The product, this compound, will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Further purify by fractional distillation.

-

Purification

The crude this compound obtained from either synthetic route can be purified by fractional distillation to achieve high purity.

Experimental Protocol:

-

Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude product in the distillation flask with a few boiling chips.

-

Heat the flask gently and collect the fraction that distills at the boiling point of this compound (134-135 °C).

-

Monitor the purity of the collected fractions using Gas Chromatography (GC).

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and purity assessment of this compound.[9][10][11]

Experimental Protocol:

-

Instrumentation: A standard GC-MS system equipped with a capillary column is used.

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The identity of this compound can be confirmed by its retention time and comparison of its mass spectrum with a reference spectrum.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling or metabolic pathways.

Visualizations

Caption: Synthetic workflow for this compound via the Wittig reaction.

Caption: Synthetic workflow for this compound via dehydration of an alcohol.

Caption: General workflow for the purification and analysis of this compound.

References

- 1. This compound | C9H18 | CID 521663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

Technical Guide: Physicochemical Properties of 2,6-Dimethyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 2,6-Dimethyl-2-heptene, including detailed experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for a variety of applications, from reaction engineering to formulation development.

| Property | Value | Units |

| Boiling Point | 139 | °C |

| Density | 0.734 | g/mL |

Experimental Protocols

Accurate determination of the boiling point and density is essential for the characterization of this compound. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-boiling point method using a Thiele tube is a common and accurate procedure.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75x12 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small volume (approximately 0.5 mL) of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with a high-boiling, non-flammable liquid such as mineral oil, ensuring the side arm is also filled.

-

The thermometer and attached test tube are immersed in the Thiele tube, with the heat-transfer fluid level above the sample.

-

The side arm of the Thiele tube is gently heated, which induces convection currents to ensure uniform temperature distribution.[1][2]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[1][3]

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density

The density of a liquid is its mass per unit volume. A highly accurate method for determining the density of liquid hydrocarbons is through the use of a digital density meter, as outlined in ASTM D4052.[5][6]

Apparatus:

-

Thermostatically controlled sample cell.

-

Syringes for sample injection.

-

Calibrating fluids (e.g., dry air and distilled water).

Procedure:

-

The digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

The sample of this compound is equilibrated to the desired measurement temperature.

-

A small volume of the sample (typically around 0.7 mL) is carefully injected into the oscillating U-tube, ensuring no air bubbles are present.[9]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[7]

-

This frequency change is used in conjunction with the calibration data to calculate the density of the sample.[9]

-

The density is typically reported in g/mL or kg/m ³ at a specified temperature.[5][6]

Experimental Workflow Visualization

The logical flow for the experimental determination of the boiling point and density of this compound is depicted in the following diagram.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. data.ntsb.gov [data.ntsb.gov]

Thermodynamic Profile of 2,6-Dimethyl-2-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 2,6-Dimethyl-2-heptene. Due to a scarcity of direct experimental data for this specific isomer, this report combines estimated values from established computational methods with available experimental data for related C9H18 isomers to offer a thorough physicochemical profile. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences, providing both readily accessible data and a foundational understanding of the methodologies used for its determination.

Physicochemical and Thermodynamic Data

Table 1: Estimated Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Unit | Method | Source |

| Molecular Formula | C₉H₁₈ | - | - | --INVALID-LINK-- |

| Molecular Weight | 126.24 | g/mol | - | --INVALID-LINK-- |

| CAS Registry Number | 5557-98-2 | - | - | --INVALID-LINK-- |

| Normal Boiling Point | 409.00 ± 3.00 | K | Experimental | --INVALID-LINK-- |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 94.13 | kJ/mol | Joback | --INVALID-LINK-- |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -126.94 | kJ/mol | Joback | --INVALID-LINK-- |

| Enthalpy of Fusion | 14.43 | kJ/mol | Joback | --INVALID-LINK-- |

| Enthalpy of Vaporization | 35.28 | kJ/mol | Joback | --INVALID-LINK-- |

| Octanol/Water Partition Coefficient (logP) | 3.389 | - | Crippen | --INVALID-LINK-- |

| Water Solubility (logS) | -3.20 | mol/L | Crippen | --INVALID-LINK-- |

Table 2: Experimental Thermodynamic Data for Selected C9 Alkane and Alkene Isomers

| Compound | Property | Value | Unit | Source |

| n-Nonane (C₉H₂₀) | Enthalpy of Formation (liquid) | -274.7 ± 1.0 | kJ/mol | --INVALID-LINK-- |

| Heat Capacity (liquid, 298.15 K) | 284.34 | J/mol·K | --INVALID-LINK-- | |

| 1-Nonene (C₉H₁₈) | Enthalpy of Reaction (Hydrogenation to n-Nonane) | -124.3 ± 1.0 | kJ/mol | --INVALID-LINK-- |

| Heat Capacity (liquid, 298.15 K) | 270.36 | J/mol·K | --INVALID-LINK-- | |

| Standard Entropy (liquid, 298.15 K) | 392.54 | J/mol·K | --INVALID-LINK-- |

Experimental and Computational Methodologies

A foundational understanding of the methods used to obtain thermodynamic data is crucial for its correct interpretation and application. This section details the protocols for the primary experimental techniques and the principles of the computational methods used to generate the data in this guide.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion (ASTM D4809)

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be determined with high precision using bomb calorimetry. The ASTM D4809 standard provides a detailed procedure for liquid hydrocarbon fuels, which is applicable to volatile organic compounds like this compound.[1][2]

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is measured.

Generalized Protocol:

-

Sample Preparation: A precise mass of the liquid sample (typically 0.8 to 1.2 g) is weighed into a crucible. For volatile samples, encapsulation in a gelatin capsule or another suitable container is necessary to prevent evaporation.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, positioned to ensure ignition of the sample. A small amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is observed.

-

Corrections and Calculations: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric and sulfuric acids (if nitrogen or sulfur are present) and the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation can be determined using Hess's law.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity (ASTM E1269)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature. The ASTM E1269 standard provides a precise method for this determination.

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Generalized Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium for temperature, sapphire for heat capacity).

-

Sample Preparation: A small amount of the liquid sample (typically 10-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

-

Measurement Procedure:

-

An initial baseline is obtained by running the empty sample and reference pans through the desired temperature program.

-

The sample is then placed in the instrument, and the temperature program is repeated.

-

Finally, a sapphire standard of known mass is run under the same conditions.

-

-

Data Analysis: The heat flow to the sample is compared to the heat flow of the sapphire standard at the same temperature. The specific heat capacity of the sample is calculated using the following equation:

Cp(sample) = (Φsample / msample) * (mstd / Φstd) * Cp(std)

where:

-

Cp is the specific heat capacity

-

Φ is the heat flow

-

m is the mass

-

"sample" refers to the sample of interest

-

"std" refers to the sapphire standard

-

Computational Methods

1. Joback Group Contribution Method

The Joback method is a group-contribution method used to estimate a range of thermodynamic properties of pure organic compounds from their molecular structure alone.[3][4] It is based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[5]

Methodology:

-

The molecule is broken down into its constituent functional groups.

-

The contribution of each group to a specific property is obtained from a pre-compiled table of group values.

-

The individual group contributions are summed, and the total is used in a simple correlation to predict the property.

For this compound, the relevant groups would include -CH3, -CH2-, >CH-, and =C<. The Joback method provides estimations for properties such as normal boiling point, critical properties, heat of formation, and ideal gas heat capacity.[3]

2. Crippen Method for Octanol-Water Partition Coefficient (logP)

The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP), a crucial parameter in drug development for predicting a molecule's hydrophobicity and membrane permeability.[6][7]

Methodology:

-

The molecule is divided into its constituent atoms, each with a specific contribution to the overall logP.

-

The contributions are based on the atom type and its local environment.

-

The sum of these atomic contributions gives the estimated logP value.

Visualizations

Logical and Experimental Workflows

To further elucidate the concepts and procedures discussed, the following diagrams, created using the DOT language, illustrate key workflows and relationships.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. EgiChem | Tools [egichem.com]

- 5. Group-contribution method - Wikipedia [en.wikipedia.org]

- 6. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

Commercial Availability and Technical Profile of 2,6-Dimethyl-2-heptene: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dimethyl-2-heptene (CAS RN: 5557-98-2), a nine-carbon branched alkene, for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key chemical and physical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological significance based on structurally related compounds.

Commercial Availability

This compound is not a readily available, off-the-shelf chemical. While some chemical suppliers list the compound, it is typically offered on a "made-to-order" or "custom synthesis" basis, indicating that it is not a standard stock item. Researchers seeking to acquire this compound should contact custom synthesis laboratories to request a quotation and lead time for its production. The limited commercial availability underscores the need for a reliable synthetic protocol for research purposes.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Registry Number | 5557-98-2 | [1] |

| Molecular Formula | C9H18 | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| IUPAC Name | 2,6-dimethylhept-2-ene | [1] |

| Density | 0.734 g/mL (predicted) | [1] |

| Boiling Point | 139 °C (predicted) | [1] |

| Refractive Index | 1.422 (predicted) | [1] |

| SMILES | CC(C)CCC=C(C)C | [1] |

| InChIKey | JDJYGSMZGYTCML-UHFFFAOYSA-N | [1] |

Proposed Synthesis Protocol

Given the scarcity of this compound from commercial vendors, a practical and efficient synthesis route is essential for research applications. A two-step synthesis is proposed, commencing with the Grignard reaction to form the precursor alcohol, 2,6-dimethyl-2-heptanol (B77958), followed by its dehydration to yield the target alkene.

Step 1: Synthesis of 2,6-Dimethyl-2-heptanol via Grignard Reaction

This step involves the reaction of a Grignard reagent, methylmagnesium bromide, with a suitable ketone, 5-methyl-2-hexanone (B1664664).

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

5-Methyl-2-hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated with gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

-

Reaction with Ketone: The flask is cooled in an ice bath, and a solution of 5-methyl-2-hexanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethyl-2-heptanol.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 2,6-dimethyl-2-heptanol.

Step 2: Dehydration of 2,6-Dimethyl-2-heptanol

The synthesized alcohol is then dehydrated to form the target alkene, this compound. Acid-catalyzed dehydration is a common method for this transformation.

Materials:

-

2,6-Dimethyl-2-heptanol

-

Concentrated sulfuric acid (or other dehydrating agents like phosphoric acid or potassium bisulfate)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Methodology:

-

Dehydration Reaction: In a distillation apparatus, place 2,6-dimethyl-2-heptanol and a catalytic amount of concentrated sulfuric acid. The mixture is heated, and the alkene product, being more volatile, will distill over as it is formed. The temperature of the distillation head should be monitored to collect the desired fraction. According to Zaitsev's rule, the more substituted alkene, this compound, is expected to be the major product.

-

Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the final product, this compound, is purified by fractional distillation.

The logical flow of this synthesis is depicted in the following diagram:

Potential Biological Activity and Therapeutic Relevance

Direct studies on the biological activity of this compound are limited. However, as a member of the terpene and volatile organic compound (VOC) class, its potential pharmacological effects can be inferred from structurally similar molecules. Terpenes and terpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6]

Many volatile organic compounds isolated from plants have demonstrated various therapeutic potentials, such as antioxidant and anti-inflammatory effects.[7][8] For instance, structurally related compounds like methylhexanamine have been investigated for their sympathomimetic and nasal decongestant properties.[9] Another related compound, iproheptine, has been marketed as a nasal decongestant with vasoconstrictor and antihistamine effects.[10] Furthermore, 6-methyl-2-heptanone, a volatile organic compound emitted by Bacillus subtilis, has shown strong antifungal activity against Alternaria solani.[11]

The biological activity of many terpenes is attributed to their interaction with various cellular signaling pathways. A common mechanism of action for anti-inflammatory terpenes involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the immune response to infection and inflammation.

A simplified representation of the NF-κB signaling pathway, which could be a potential target for this compound or its metabolites, is shown below:

Conclusion

This compound is a specialty chemical with limited commercial availability, necessitating its synthesis for research purposes. The proposed two-step synthesis via a Grignard reaction followed by dehydration offers a viable route for its preparation. While direct biological data is sparse, its structural similarity to other bioactive terpenes and volatile organic compounds suggests potential for further investigation in drug discovery and development, particularly in the areas of inflammation and infectious diseases. The information provided in this guide serves as a valuable resource for scientists interested in exploring the chemical and biological properties of this unique branched alkene.

References

- 1. This compound | C9H18 | CID 521663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mednexus.org [mednexus.org]

- 5. Therapeutic and Medicinal Uses of Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Usage of Natural Volatile Organic Compounds as Biological Modulators of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hort [journals.ashs.org]

- 9. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 10. Iproheptine - Wikipedia [en.wikipedia.org]

- 11. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2,6-Dimethyl-2-heptene by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note outlines a detailed protocol for the qualitative and quantitative analysis of 2,6-Dimethyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and drug development professionals for the identification and quantification of this volatile organic compound in various matrices. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis.

Introduction

This compound (C9H18, MW: 126.24 g/mol ) is a volatile organic compound (VOC) that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or intermediate in chemical synthesis.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[3][4] This method offers high sensitivity and specificity, enabling the reliable analysis of this compound even in complex mixtures. This document provides a comprehensive guide to the analytical workflow, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For volatile compounds like this compound, methods that efficiently transfer the analyte to the gas phase are preferred.[5]

a) Static Headspace (HS) Injection: This technique is suitable for the analysis of volatile compounds in liquid or solid samples.

-

Protocol:

-

Place a precisely weighed or measured amount of the sample into a clean glass headspace vial.

-

Seal the vial tightly with a septum and cap.

-

Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.[6]

-

After reaching equilibrium, a portion of the headspace gas is automatically injected into the GC-MS system.

-

b) Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber.[5][7]

-

Protocol:

-

Place the sample into a sealed vial.

-

Expose the SPME fiber to the headspace above the sample or directly immerse it in a liquid sample.

-

Allow the analytes to adsorb onto the fiber for a defined period.

-

Retract the fiber and introduce it into the hot GC inlet, where the analytes are thermally desorbed onto the column.[5]

-

c) Liquid-Liquid Extraction (LLE): This method is used to extract the analyte from a liquid sample into an immiscible organic solvent.[3]

-

Protocol:

-

Mix the aqueous sample with a suitable volatile organic solvent (e.g., hexane, dichloromethane).[3]

-

Shake the mixture vigorously to facilitate the transfer of this compound into the organic layer.

-

Allow the layers to separate.

-

Carefully collect the organic layer containing the analyte for injection into the GC-MS.

-

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of volatile compounds. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injection Volume | 1 µL (for liquid injection) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 200 °C |

| Ramp 2 | 25 °C/min to 280 °C, hold for 2 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 35-350 amu |

| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Presentation

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The following table presents representative quantitative data.

Table 2: Representative Quantitative Data for this compound Analysis

| Parameter | Value |

| Calibration Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Note: The values presented are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical steps.

Caption: Logical steps in the GC-MS identification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The described sample preparation techniques and instrument parameters can be adapted to various sample matrices. This protocol is suitable for quality control, research, and drug development applications where the identification and quantification of this volatile compound are necessary.

References

- 1. This compound | C9H18 | CID 521663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptene, 2,6-dimethyl- [webbook.nist.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 5. benchchem.com [benchchem.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,6-Dimethyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,6-dimethyl-2-heptene. Detailed protocols for sample preparation and spectral acquisition are included to ensure high-quality data for structural elucidation and purity assessment.

Introduction